molecular formula C17H15N B5298498 2-(2,4-dimethylphenyl)quinoline CAS No. 76890-08-9

2-(2,4-dimethylphenyl)quinoline

Cat. No. B5298498
CAS RN: 76890-08-9
M. Wt: 233.31 g/mol
InChI Key: ATRMYFQUNADHNA-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)quinoline is an organic compound that belongs to the class of quinoline derivatives. It is commonly used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)quinoline is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can then interact with biological molecules such as DNA and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In addition, 2-(2,4-dimethylphenyl)quinoline has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dimethylphenyl)quinoline in lab experiments is its high yield synthesis method, which makes it an efficient process for producing the compound. In addition, its unique properties and potential applications make it a valuable tool for research. However, one of the limitations of using 2-(2,4-dimethylphenyl)quinoline is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenyl)quinoline. One potential area of investigation is its potential applications as an organic semiconductor in electronic devices. Another area of research is its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenyl)quinoline and its potential applications in cancer treatment.

Scientific Research Applications

2-(2,4-dimethylphenyl)quinoline has been widely used in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. It has also been used as a fluorescent probe for detecting metal ions in biological systems. In addition, 2-(2,4-dimethylphenyl)quinoline has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(2,4-dimethylphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-12-7-9-15(13(2)11-12)17-10-8-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRMYFQUNADHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303895
Record name 2-(2,4-Dimethylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)quinoline

CAS RN

76890-08-9
Record name 2-(2,4-Dimethylphenyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76890-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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